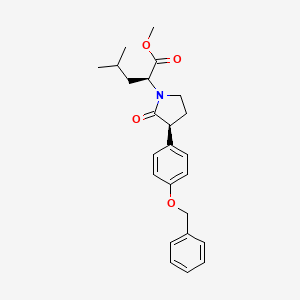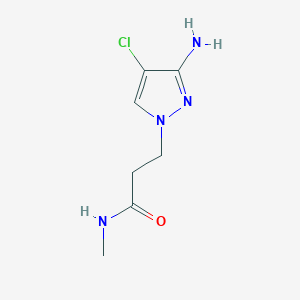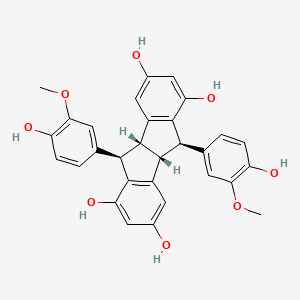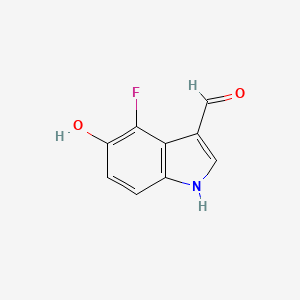
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly noted for its sterically hindered amine motif, which makes it a valuable component in the preparation of drug candidates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine can be achieved through hydroamination methods. One such method involves the reaction of olefins with nitroarenes under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process is optimized to minimize impurities and maximize efficiency, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually conducted under controlled temperature and pressure to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Utilized in the development of drug candidates, particularly those containing hindered amine motifs.
Industry: Applied in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s sterically hindered amine motif allows it to bind selectively to certain enzymes and receptors, modulating their activity. This selective binding is crucial for its effectiveness in medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methylpentan-2-yl)pyridin-3-amine: Another sterically hindered amine used in similar applications.
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: A related compound with a methoxy group, used in organic synthesis.
Uniqueness
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine is unique due to its specific steric hindrance and chemical properties, which make it particularly suitable for the preparation of drug candidates and other complex molecules. Its ability to undergo various chemical reactions and its wide range of applications further highlight its distinctiveness .
Eigenschaften
Molekularformel |
C12H20N2 |
|---|---|
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H20N2/c1-5-11(9(2)3)14-12-8-13-7-6-10(12)4/h6-9,11,14H,5H2,1-4H3 |
InChI-Schlüssel |
UTSVDSRQTUXBEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C)NC1=C(C=CN=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)


![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)


![3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine](/img/structure/B15242396.png)

